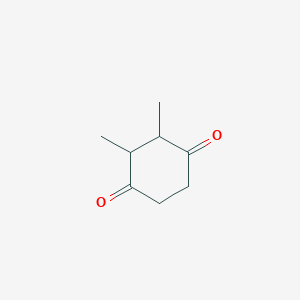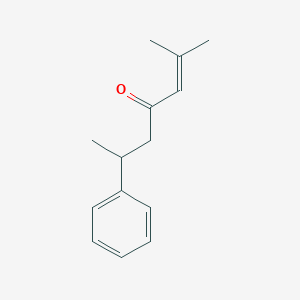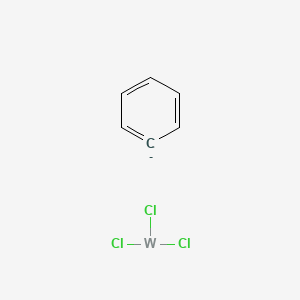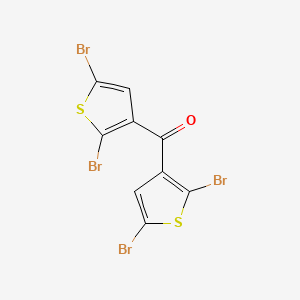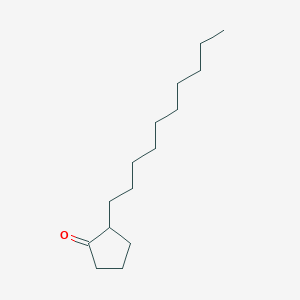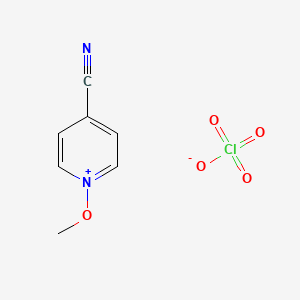
Pyridinium, 4-cyano-1-methoxy-, perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridinium, 4-cyano-1-methoxy-, perchlorate is a quaternary ammonium salt that belongs to the class of pyridinium compounds. These compounds are characterized by a pyridine ring in which the nitrogen atom is positively charged. The presence of the 4-cyano and 1-methoxy substituents, along with the perchlorate counterion, gives this compound unique chemical properties that make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyridinium, 4-cyano-1-methoxy-, perchlorate typically involves the quaternization of pyridine derivatives. One common method is the reaction of 4-cyano-1-methoxypyridine with an alkylating agent such as methyl iodide in the presence of a base. The resulting quaternary ammonium salt is then treated with perchloric acid to form the perchlorate salt .
Industrial Production Methods
Industrial production of pyridinium salts often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. The use of solvents, temperature control, and purification steps such as recrystallization or chromatography are critical to achieving the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Pyridinium, 4-cyano-1-methoxy-, perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the pyridinium ring to a dihydropyridine derivative.
Substitution: Nucleophilic substitution reactions can occur at the 4-cyano or 1-methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydropyridine derivatives, and various substituted pyridinium compounds .
Wissenschaftliche Forschungsanwendungen
Pyridinium, 4-cyano-1-methoxy-, perchlorate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of pyridinium, 4-cyano-1-methoxy-, perchlorate involves its interaction with molecular targets such as enzymes and cellular membranes. The positively charged pyridinium ring can interact with negatively charged sites on enzymes, leading to inhibition of enzyme activity. Additionally, the compound can disrupt membrane integrity, leading to cell lysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pyridinium, 4-cyano-1-methyl-, perchlorate
- Pyridinium, 4-cyano-1-ethyl-, perchlorate
- Pyridinium, 4-cyano-1-propyl-, perchlorate
Uniqueness
Pyridinium, 4-cyano-1-methoxy-, perchlorate is unique due to the presence of the methoxy group at the 1-position, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its methyl, ethyl, or propyl counterparts.
Eigenschaften
CAS-Nummer |
54326-14-6 |
|---|---|
Molekularformel |
C7H7ClN2O5 |
Molekulargewicht |
234.59 g/mol |
IUPAC-Name |
1-methoxypyridin-1-ium-4-carbonitrile;perchlorate |
InChI |
InChI=1S/C7H7N2O.ClHO4/c1-10-9-4-2-7(6-8)3-5-9;2-1(3,4)5/h2-5H,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
OFIVQPOQLXZRPC-UHFFFAOYSA-M |
Kanonische SMILES |
CO[N+]1=CC=C(C=C1)C#N.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


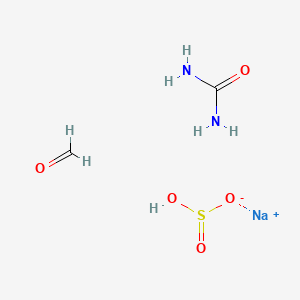

![1-[(2-Chloroethyl)sulfanyl]decane](/img/structure/B14630415.png)
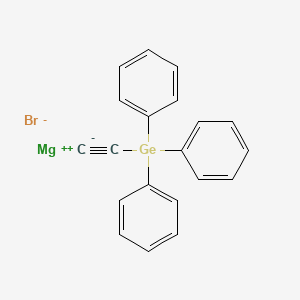
![4-Formyl-2,2-dimethyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B14630422.png)
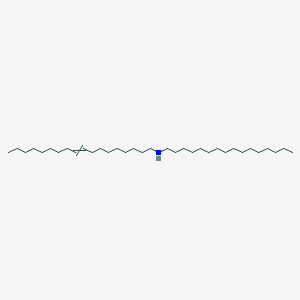
![2-Propen-1-one, 3-(4-bromophenyl)-1-[4-(methylthio)phenyl]-](/img/structure/B14630430.png)
